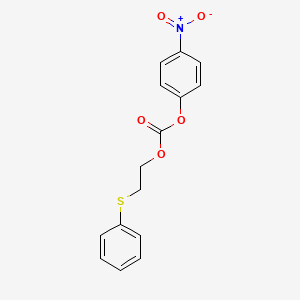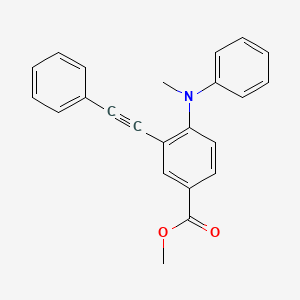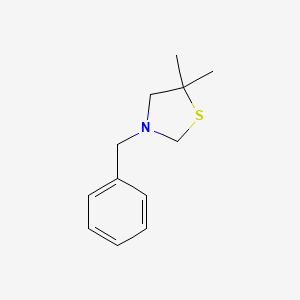
3-Benzyl-5,5-dimethyl-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5,5-dimethyl-1,3-thiazolidine is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5,5-dimethyl-1,3-thiazolidine typically involves the condensation of cysteamine with benzaldehyde under acidic conditions . This reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors or microwave-assisted synthesis . These methods can enhance the yield and purity of the product while reducing reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5,5-dimethyl-1,3-thiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline or thiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolines, thiazoles, and various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Benzyl-5,5-dimethyl-1,3-thiazolidine involves its interaction with various molecular targets and pathways . The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can modulate the activity of enzymes and other proteins . Additionally, the compound can interact with cellular membranes and disrupt their integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: The parent compound of the thiazolidine family, which lacks the benzyl and dimethyl substituents.
Thiazolidinedione: A related compound with a carbonyl group at the 2 and 4 positions, used in the treatment of diabetes mellitus type 2.
Rhodanine: A thiazolidine derivative with one carbonyl and one thiocarbonyl group, known for its bioactive properties.
Uniqueness
3-Benzyl-5,5-dimethyl-1,3-thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The benzyl group enhances its lipophilicity, while the dimethyl groups increase its steric bulk, influencing its reactivity and interactions with biological targets .
Properties
CAS No. |
143150-19-0 |
|---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
3-benzyl-5,5-dimethyl-1,3-thiazolidine |
InChI |
InChI=1S/C12H17NS/c1-12(2)9-13(10-14-12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
DEABSMCDSVVYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CS1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



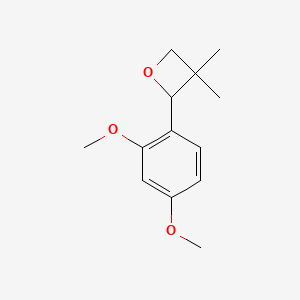
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
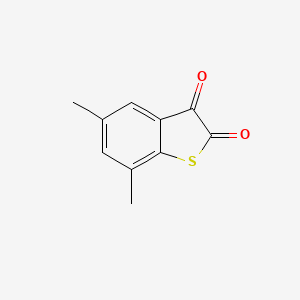
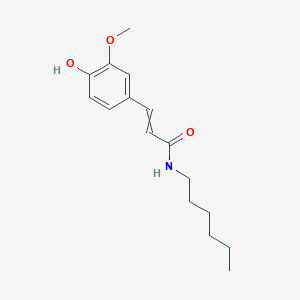
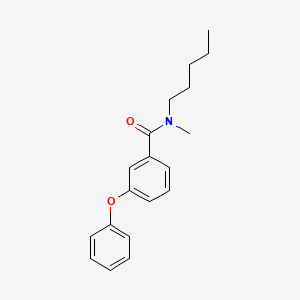
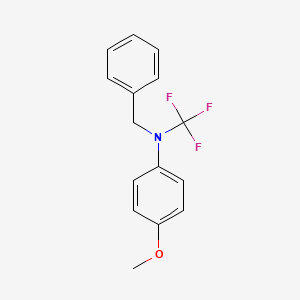
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
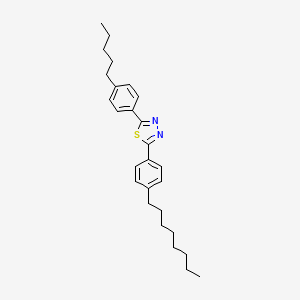
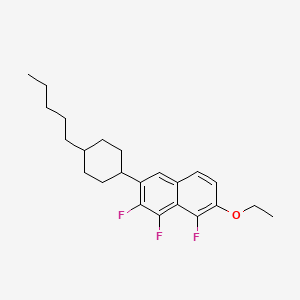
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
